

# Spectroscopic Data Interpretation of 2-Chloro-3,5-dimethylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-3,5-dimethylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-chloro-3,5-dimethylphenol**. Due to the limited availability of direct experimental spectra for this specific compound, this guide synthesizes information from established spectroscopic principles and data from structurally analogous compounds to offer a robust predictive analysis. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **2-chloro-3,5-dimethylphenol** in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **2-chloro-3,5-dimethylphenol**. These predictions are based on the analysis of substituent effects on the phenol scaffold and comparison with related molecules.

## Table 1: Predicted $^1\text{H}$ NMR Spectral Data

Solvent:  $\text{CDCl}_3$ , Internal Standard: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.2	Singlet	1H	Ar-H (H4)
~6.8 - 7.0	Singlet	1H	Ar-H (H6)
~5.0 - 6.0	Broad Singlet	1H	-OH
~2.3	Singlet	3H	Ar-CH <sub>3</sub> (C3)
~2.2	Singlet	3H	Ar-CH <sub>3</sub> (C5)

Note: The chemical shift of the hydroxyl proton is highly dependent on concentration and temperature and may exchange with D<sub>2</sub>O.[1][2]

## Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~152	C1 (-OH)
~138	C3 (-CH <sub>3</sub> )
~136	C5 (-CH <sub>3</sub> )
~129	C2 (-Cl)
~125	C4
~120	C6
~21	C3-CH <sub>3</sub>
~20	C5-CH <sub>3</sub>

## Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3600 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch (CH <sub>3</sub> )
~1600 - 1585	Medium-Strong	Aromatic C=C stretch
~1500 - 1400	Medium-Strong	Aromatic C=C stretch
~1260 - 1200	Strong	C-O stretch (phenol)
~850 - 750	Strong	C-H out-of-plane bend
~750 - 650	Medium-Strong	C-Cl stretch

Note: The broadness of the O-H stretch is a characteristic feature of phenols due to hydrogen bonding.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
156/158	High	[M] <sup>+</sup> (Molecular ion) with <sup>35</sup> Cl/ <sup>37</sup> Cl isotope pattern
141/143	Medium	[M-CH <sub>3</sub> ] <sup>+</sup>
121	Medium	[M-Cl] <sup>+</sup>
93	High	[M-Cl-CO] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

## Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for **2-chloro-3,5-dimethylphenol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** Approximately 10-20 mg of **2-chloro-3,5-dimethylphenol** would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) would be added as an internal standard ( $\delta$  0.00 ppm). For identifying the hydroxyl proton, a "D<sub>2</sub>O shake" can be performed by adding a few drops of deuterium oxide to the NMR tube, which will cause the -OH peak to disappear from the spectrum.<sup>[1][2]</sup>

**Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.

$^1\text{H}$  NMR Acquisition: The  $^1\text{H}$  NMR spectrum would be acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

$^{13}\text{C}$  NMR Acquisition: The  $^{13}\text{C}$  NMR spectrum would be acquired with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and would require several hundred to a few thousand scans for an adequate signal-to-noise ratio.

### Infrared (IR) Spectroscopy

**Sample Preparation:** A small amount of solid **2-chloro-3,5-dimethylphenol** would be finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture would then be pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.

**Instrumentation:** The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

**Data Acquisition:** The spectrum would be recorded in the mid-infrared range (4000-400  $\text{cm}^{-1}$ ) with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum (of the KBr pellet or salt plate) would be

recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Sample Introduction: A dilute solution of **2-chloro-3,5-dimethylphenol** in a suitable volatile solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).<sup>[8]</sup>

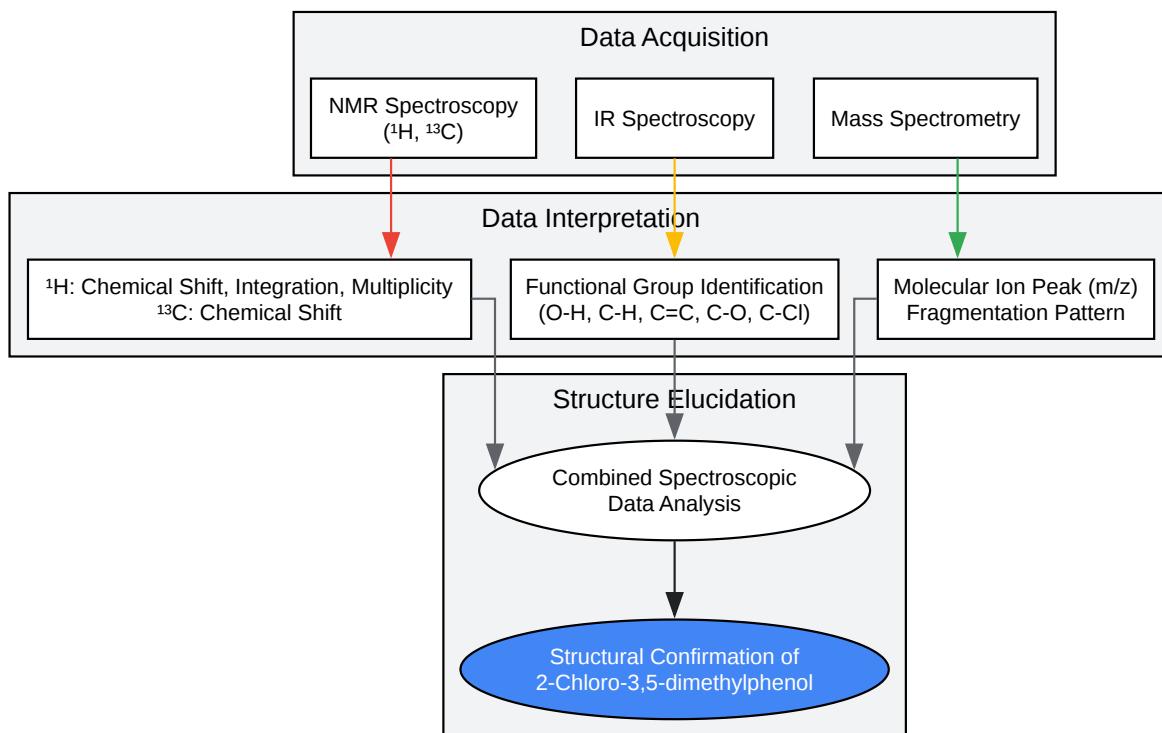
Ionization: Electron ionization (EI) at 70 eV would be used to generate the mass spectrum.

Mass Analysis: The mass spectrum would be acquired using a quadrupole or time-of-flight (TOF) mass analyzer over a mass range of m/z 50-500.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural elucidation of **2-chloro-3,5-dimethylphenol**.

## Spectroscopic Analysis Workflow for 2-Chloro-3,5-dimethylphenol

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Caption: Workflow for Spectroscopic Data Interpretation.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **2-chloro-3,5-dimethylphenol** based on predictive analysis. The provided data and protocols serve as a valuable resource for researchers and professionals in the absence of readily available experimental spectra. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation.

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